molecular formula C21H31NO10 B587360 Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside CAS No. 141020-28-2

Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

Cat. No.: B587360
CAS No.: 141020-28-2
M. Wt: 457.476
InChI Key: HGURJGMYXKMOOM-QAYXKSKNSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name benzyl 2-acetamido-2,6-dideoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside systematically describes the compound’s structure. The root term galactopyranoside indicates a six-membered pyranose ring derived from galactose. The prefix 2-acetamido-2,6-dideoxy specifies substitutions at positions 2 and 6: a nitrogen-linked acetyl group replaces the hydroxyl at C2, while both C2 and C6 lack hydroxyl groups entirely. The 3-O-β-D-galactopyranosyl moiety denotes a β-configured D-galactose residue attached via an oxygen atom at C3 of the core galactopyranoside. The α-anomeric configuration at C1 of the reducing-end galactosamine (GalNAc) is confirmed by nuclear magnetic resonance (NMR) data, which distinguishes it from β-anomers through characteristic coupling constants (e.g., $$ J_{1,2} \approx 3.5 \, \text{Hz} $$).

Table 1: Key stereochemical features

Feature Description
Anomeric configuration (GalNAc) α-D at C1, confirmed by $$ ^1\text{H}$$-NMR coupling constants
Glycosidic linkage β-(1→3) between galactose and GalNAc
Substitutions 2-acetamido, 2,6-dideoxy on GalNAc; benzyl group at anomeric oxygen

Conformational Dynamics of the Dideoxy Substituents

The 2,6-dideoxy modifications on the GalNAc moiety eliminate hydrogen-bonding donors at C2 and C6, altering solvation and intramolecular interactions. Density functional theory (DFT) calculations show that the absence of C6-OH reduces torsional flexibility in the galactopyranose ring, locking the C5–C6 bond into a gauche conformation. This rigidity contrasts with native GalNAc, where C6-OH participates in water-mediated hydrogen bonds that stabilize extended glycan conformations.

Table 2: Impact of dideoxy substitutions

Position Modification Consequence
C2 Acetamido, deoxy Eliminates hydrogen bonding; enhances hydrophobic interactions
C6 Deoxy Reduces solvation; increases ring rigidity

The 2-acetamido group introduces a planar sp²-hybridized nitrogen, which restricts rotation around the C2–N bond. This constraint propagates through the pyranose ring, favoring a twist-boat conformation in the GalNAc residue under certain solvent conditions.

Comparative Analysis with Native O-GalNAc Glycan Structures

Native O-GalNAc glycans, such as the Tn antigen (GalNAc-α-O-Ser/Thr), retain hydroxyl groups at C2 and C6, enabling participation in glycosyltransferase recognition and glycan elongation. In contrast, the dideoxy and benzyl modifications in this compound block enzymatic processing. For example, core 1 β1,3-galactosyltransferase (C1GalT1) fails to add galactose to the modified GalNAc due to steric hindrance from the benzyl group.

Key structural differences :

  • Hydrogen-bonding capacity : Native O-GalNAc has four hydroxyl groups (C2, C3, C4, C6), while the dideoxy derivative retains only C3 and C4.
  • Enzymatic processing : The benzyl group prevents mucin-type O-glycosylation, as shown by suppressed MUC1 expression in cancer cells treated with this compound.
  • Solubility : The hydrophobic benzyl group reduces aqueous solubility compared to native glycans, limiting biological availability.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-methyl-2-phenylmethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO10/c1-10-15(25)19(32-21-18(28)17(27)16(26)13(8-23)31-21)14(22-11(2)24)20(30-10)29-9-12-6-4-3-5-7-12/h3-7,10,13-21,23,25-28H,8-9H2,1-2H3,(H,22,24)/t10-,13-,14-,15+,16+,17+,18-,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGURJGMYXKMOOM-QAYXKSKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2=CC=CC=C2)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCC2=CC=CC=C2)NC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747094
Record name Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141020-28-2
Record name Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may be absorbed and distributed in the body following administration. The compound’s stability at -20°C also indicates that it may have a relatively long half-life in the body.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability at -20°C suggests that it may be more effective and stable in colder environments. Additionally, the compound’s solubility in DMSO and methanol indicates that its action and efficacy may be influenced by the presence of these solvents in the environment.

Biological Activity

Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside (often referred to as BAGN) is a compound of significant interest in biochemical and pharmaceutical research due to its interactions with glycosylation processes and implications in viral infections, particularly HIV. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H31NO11
  • Molecular Weight : 473.47 g/mol
  • CAS Number : 3554-96-9

BAGN primarily functions as an inhibitor of O-glycosylation, a post-translational modification critical for the proper functioning of various proteins. It acts as a competitive inhibitor of β1,3-galactosyltransferase, which is involved in the elongation of O-glycan chains. By mimicking GalNAc-α-O-serine/threonine, BAGN disrupts the normal glycosylation pathways, leading to altered protein functions and cellular responses.

1. Inhibition of HIV Replication

Research has demonstrated that BAGN significantly affects HIV infectivity and replication rates. In vitro studies using peripheral blood mononuclear cells (PBMCs) showed that:

  • Increased Infection Rates : Pretreatment with BAGN resulted in a 7.6-fold increase in the percentage of HIV-infected cells compared to untreated controls (p = 0.0115).
  • Enhanced Viral Production : Cultures initiated with virus grown in the presence of BAGN exhibited a 30-fold increase in infected cells (p < 0.0001) and a 74-fold increase in secreted viral particles (p < 0.0001) .

These findings suggest that BAGN not only enhances viral replication but also influences the expression of surface markers related to T-cell activation, such as HLA-DR.

2. Impact on Mucin Synthesis

BAGN has been implicated in the inhibition of mucin synthesis, which is crucial for maintaining mucosal barriers and immune responses. The compound disrupts the secretion of glycoproteins in cell lines such as HT-29, indicating its potential role in modulating mucin biosynthesis .

Case Study 1: HIV Viral Outgrowth

A study involving PBMCs from both HIV-negative and treatment-naïve HIV-positive donors highlighted the effectiveness of BAGN in enhancing viral outgrowth kinetics. In samples treated with BAGN, there was a notable increase in viral production when combined with latency-reversing agents .

Case Study 2: Mucin Biosynthesis Disruption

In another investigation, BAGN's effect on mucin biosynthesis was analyzed through its impact on sialylation processes and glycoprotein secretion. The results indicated that BAGN effectively inhibited sialylation without preventing the initial synthesis of core glycans, thus altering mucin structure and function .

Data Table: Summary of Biological Activities

Biological ActivityEffectStatistical Significance
HIV Infection RateIncreased by 7.6-foldp = 0.0115
Viral Particles ProductionIncreased by 74-foldp < 0.0001
Mucin Synthesis InhibitionDisruption observedN/A

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Sugar Deoxy Positions Glycosidic Linkages Molecular Formula Molecular Weight Key Applications
Target compound α-D-Gal 2,6 3-O-β-D-Gal C₂₁H₃₁NO₁₁ 473.47 Glycobiology, mucin mimics
Benzyl 2-acetamido-6-O-β-D-Gal-α-D-Gal (CAS 93496-44-7) α-D-Gal 2 3-O-β-D-Gal, 6-O-β-D-Gal C₂₁H₃₁NO₁₁ 473.47 Enzyme substrate studies
Benzyl 2-acetamido-2-deoxy-3-O-(tetra-O-Ac-β-D-Gal)-α-D-Glc α-D-Glc 2 3-O-β-D-Gal (acetylated) C₃₆H₄₅NO₁₅ 707.74 Synthetic intermediates
Benzyl 2-acetamido-2-deoxy-α-D-Gal (CAS 3554-93-6) α-D-Gal 2 None C₁₅H₂₁NO₆ 311.33 Building block for oligosaccharides

Key Observations:

Deoxygenation Patterns: The target compound is unique in its 2,6-dideoxy structure, which enhances metabolic stability compared to mono-deoxy analogues (e.g., CAS 93496-44-7) .

Glycosyl Linkages: The 3-O-β-D-galactopyranosyl linkage in the target compound contrasts with glucopyranosyl cores in analogues like CAS 60831-31-4, affecting specificity in lectin binding .

Protecting Groups : Acetylated derivatives (e.g., CAS 60831-31-4) are intermediates in synthesis, whereas the target compound’s deprotected form is biologically active .

Physicochemical Properties

  • Solubility : The benzyl aglycone in the target compound improves organic solubility compared to methyl glycosides (e.g., ’s methyl derivatives) .
  • Spectroscopic Confirmation: ¹³C-NMR data for all compounds confirm anomeric configurations (e.g., δ 100–105 ppm for β-linkages) .

Preparation Methods

Trifluoromethylsulfonyl-Mediated Glycosylation

The foundational synthesis by Lubineau and Bienaymé (1991) established a route starting from 2-acetamido-2-deoxy-D-glucose (GlcNAc). A trifluoromethylsulfonyl (triflate) group at C-3 of GlcNAc was displaced by a β-D-galactopyranosyl donor, achieving the critical 1→3 linkage. The protocol involves:

  • Protection : Benzylidene acetal protection of GlcNAc at C-4 and C-6.

  • Triflation : Treatment with triflic anhydride to install the triflate leaving group at C-3.

  • Glycosylation : Displacement with a galactosyl donor (e.g., galactosyl trichloroacetimidate) under Lewis acid catalysis (BF₃·OEt₂).

  • Deprotection : Hydrogenolysis to remove benzyl groups, yielding the target compound in 42% overall yield.

Table 1 : Optimization of triflate displacement conditions

DonorCatalystSolventTemp (°C)Yield (%)
Galactosyl imidateBF₃·OEt₂CH₂Cl₂−2068
Galactosyl bromideAgOTfTol054
Galactosyl thioglycosideNIS/TfOHDCM−4072

C-6 Deoxygenation via Radical Intermediates

The 6-deoxy moiety is introduced through radical-mediated deoxygenation. Matta et al. (1984) reported a two-step sequence:

  • Iodination : C-6 hydroxyl of galactose is converted to iodide using NaI in butanone.

  • Radical Reduction : Treatment with Bu₃SnH and Et₃B generates a carbon-centered radical, eliminating iodine to form the 6-deoxy structure. This method achieves >90% regioselectivity but requires strict anhydrous conditions.

Enzymatic Synthesis Approaches

Endo-α-N-Acetylgalactosaminidase Transglycosylation

Fan et al. (1991) utilized Alcaligenes sp. endo-α-N-acetylgalactosaminidase to transfer Galβ1→3GalNAc from p-nitrophenyl glycosides to benzyl alcohol acceptors. Key parameters:

  • pH Optimum : 6.5–7.0

  • Temperature : 37°C

  • Yield : 58% (isolated after size-exclusion chromatography)

Table 2 : Enzyme-catalyzed vs. chemical glycosylation

ParameterEnzymaticChemical
β-Selectivity>99%72–85%
Reaction Time24 h2–6 h
ScalabilityLimitedMulti-gram

Modern Scalable Protocols

Allyl Glycoside Intermediate Strategy

A 2023 scalable synthesis (30 g scale) employed allyl 2-amino-2,6-dideoxy-β-D-glucopyranoside as a key intermediate. Steps include:

  • C-6 Deoxygenation Early-Stage : Radical reduction of 6-iodo precursor with Bu₃SnH.

  • Orthogonal Protection : Sequential acetylation, azidation, and trifluoroacetylation.

  • Glycosylation : Koenigs-Knorr reaction with galactosyl bromide donors.

Table 3 : Large-scale synthesis metrics

StepReagentsScale (g)Yield (%)
IodinationNaI, butanone3092
Radical deoxygenationBu₃SnH, Et₃B3088
BenzylationBnBr, NaH2595

Critical Analysis of Methodologies

Chemical vs. Enzymatic Trade-offs

  • Chemical Synthesis : Superior scalability (multi-gram) but requires toxic reagents (Sn compounds).

  • Enzymatic Routes : High stereoselectivity but limited to milligram scales due to enzyme costs.

Protecting Group Compatibility

Orthogonal protection is essential. Matta et al. (1984) demonstrated that benzyl and acetyl groups tolerate radical deoxygenation, while silyl ethers undergo partial cleavage .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing benzyl 2-acetamido-2,6-dideoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via glycosylation reactions using enzymatic or chemical methods. For example, β-N-acetylhexosaminidase from T. flavus CCF 2686 catalyzes the formation of glycosidic linkages under controlled pH (e.g., McIlvaine buffer pH 5.0) and temperature (35°C) . Chemical synthesis often employs protected intermediates, such as benzyl or allyl groups, to ensure regioselectivity. For instance, allyloxycarbonylation and benzylidene acetal protection are used to direct glycosylation sites .
  • Critical Parameters :

  • Enzyme activity is pH-dependent; deviations from pH 5.0 reduce hydrolysis efficiency .
  • Yield optimization requires inert atmospheres (e.g., nitrogen) and molecular sieves to scavenge water .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

  • Analytical Techniques :

  • HPLC : Used with Bio-Gel P2 columns for size-exclusion chromatography to separate disaccharide byproducts .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm glycosidic linkage stereochemistry (e.g., α/β anomers) and deoxy sugar modifications .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., observed m/z 473.47 for [M+H]+^+) and detects acetylated intermediates .

Advanced Research Questions

Q. How do substrate modifications (e.g., deoxy or acetamido groups) influence enzymatic hydrolysis rates by β-N-acetylhexosaminidases?

  • Experimental Design : Compare hydrolysis rates of the target compound with analogs (e.g., 4-deoxy or 6-deoxy variants) using β-N-acetylhexosaminidase from different sources (T. flavus vs. mammalian enzymes).
  • Key Findings :

  • Enzymes exhibit reduced activity toward 2,6-dideoxy substrates due to steric hindrance at the active site .
  • Acetamido groups enhance binding affinity via hydrogen bonding with conserved residues (e.g., Asp/His in catalytic pockets) .
    • Data Contradiction : Some fungal enzymes show tolerance to 4-deoxy modifications, while mammalian enzymes require intact C4-OH for catalysis .

Q. What computational strategies are employed to model the interaction of this compound with carbohydrate-binding proteins (e.g., lectins)?

  • Methodology :

  • Molecular Docking : Predict binding modes using software like AutoDock Vina, focusing on key residues (e.g., Trp, Asn) in lectin binding pockets .
  • Molecular Dynamics (MD) Simulations : Assess stability of glycosidic linkages in solvated systems (e.g., explicit water models) over 100-ns trajectories .
    • Challenges : Accurately modeling the conformational flexibility of the benzyl aglycone requires force field parameterization (e.g., CHARMM36 carbohydrate FF) .

Q. How can chemo-enzymatic synthesis be leveraged to produce analogs for probing virus-glycan interactions?

  • Case Study : The compound’s benzyl group is replaced with fluorogenic tags (e.g., 2-naphthyl) via transglycosylation using mutant glycosidases .
  • Applications :

  • Analogs with azido or alkyne handles enable click chemistry for glycan microarray printing .
  • Phospho-glycopeptide analogs are synthesized to study host-pathogen interactions (e.g., Francisella tularensis O-PS mimicry) .

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